molecular formula C18H23F3N4O5 B1441379 6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester CAS No. 1089330-49-3

6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester

Cat. No. B1441379
CAS RN: 1089330-49-3
M. Wt: 432.4 g/mol
InChI Key: MDKKLGASSVIHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C18H23F3N4O5 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Group in Carbohydrate Chemistry

  • Application : The allyl-ester moiety, similar in structure to the compound , has been utilized as a protecting group for carboxy groups in carbohydrate chemistry. This approach is instrumental in the stereoselective construction of neuraminic-acid glycosides, an essential component in biochemistry and pharmaceuticals (Kunz, Waldmann, & Klinkhammer, 1988).

Reactions in Organic Synthesis

  • Application : Morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline, which shares structural similarities with the compound , is used in organic synthesis. It undergoes reactions like hydrazinolysis and condensation, leading to the creation of various derivatives with potential applications in pharmaceuticals (Zaki, El-Dean, & Radwan, 2014).

Use in Heterocyclic Chemistry

  • Application : Dimorpholinoacetic acid morpholide, a compound structurally related to the one , is utilized in the synthesis of 1,4-dihydroisonicotinic acid derivatives. This process is essential in heterocyclic chemistry, contributing to the development of new compounds for various applications (Dubur & Uldrikis, 1972).

Prodrug Development

  • Application : Morpholinyl- and methylpiperazinylacyloxyalkyl derivatives, related in structure to the compound , have been synthesized for use in topical drug delivery as potential prodrugs. This application is particularly relevant in designing more effective pharmaceutical formulations (Rautio et al., 2000).

Carboxylic Acid Derivatives

  • Application : The synthesis of 2-morpholine carboxylic acid derivatives and their subsequent conversion to complex bicyclic structures is another area of application. These derivatives are vital in medicinal chemistry and drug design (King & Martin, 1991).

Role in Metal Complex Formation

  • Application : Morpholinium salts, with a structural resemblance to the compound , have been used in the formation of metal complexes. These complexes have implications in catalysis and materials science (Smith & Lynch, 2016).

properties

IUPAC Name

ethyl 1-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O5/c1-2-30-17(26)12-3-5-24(6-4-12)16-15(25(27)28)13(18(19,20)21)11-14(22-16)23-7-9-29-10-8-23/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKKLGASSVIHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=CC(=N2)N3CCOCC3)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester

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